Dibutyl Sebacate

説明

Dibutyl decanedioate is a flavouring ingredient used in fruit food flavouring.

used in retail packaging of foods

特性

IUPAC Name |

dibutyl decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O4/c1-3-5-15-21-17(19)13-11-9-7-8-10-12-14-18(20)22-16-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGXAGIECVVIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041847 | |

| Record name | Dibutyl decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless oily liquid; [ICSC] Odorless; [HSDB], COLOURLESS OILY LIQUID., colourless to oily liquid; fruity but very mild odour with a very faint fruity oily taste | |

| Record name | Decanedioic acid, 1,10-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl sebacate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4753 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dibutyl decanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIBUTYL SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dibutyl sebacate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1118/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

344.5 °C, 211.00 to 212.00 °C. @ 11.00 mm Hg, 344-345 °C | |

| Record name | DIBUTYL SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibutyl decanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIBUTYL SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

353 °F (178 °C) (OPEN CUP), 167 °C | |

| Record name | DIBUTYL SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in ethyl ether, water solubility = 40 mg/l @ 20 °C, 0.04 mg/mL at 20 °C, Solubility in water: none, insoluble in water; soluble in alcohol; miscible in oil | |

| Record name | DIBUTYL SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibutyl decanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIBUTYL SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dibutyl sebacate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1118/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9405 @ 15 °C, Relative density (water = 1): 0.9, 0.936-0.940 (20°) | |

| Record name | DIBUTYL SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dibutyl sebacate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1118/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

10.8 (Air= 1), Relative vapor density (air = 1): 10.8 | |

| Record name | DIBUTYL SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000469 [mmHg], 4.69X10-6 mm Hg @ 25 °C | |

| Record name | Dibutyl sebacate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4753 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBUTYL SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

109-43-3 | |

| Record name | Dibutyl sebacate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl sebacate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBUTYL SEBACATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedioic acid, 1,10-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL SEBACATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W5IH7FLNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBUTYL SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibutyl decanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIBUTYL SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-10 °C, 12 °C | |

| Record name | DIBUTYL SEBACATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibutyl decanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIBUTYL SEBACATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Dibutyl sebacate synthesis mechanism and kinetics

An In-depth Technical Guide on the Synthesis Mechanism and Kinetics of Dibutyl Sebacate (B1225510)

Introduction

Dibutyl sebacate (DBS) is an organic compound, specifically the dibutyl ester of sebacic acid, with the chemical formula C18H34O4.[1][2] It is a colorless, oily liquid that is insoluble in water but soluble in organic solvents.[1] DBS is widely utilized as a plasticizer to enhance the flexibility and durability of various polymers, including polyvinyl chloride (PVC), cellulose (B213188) acetate (B1210297) butyrate, and synthetic rubbers.[3][4] Its applications extend to the food packaging industry, medical devices, and pharmaceutical formulations, where it serves as a plasticizer for film coatings on tablets and in controlled-release preparations. Additionally, it is used in cosmetics as a film-forming agent and solvent.[1]

The primary industrial synthesis route for this compound is the direct esterification of sebacic acid with n-butanol, typically in the presence of an acid catalyst.[1][5] Sebacic acid itself is often derived from renewable resources like castor oil, making DBS a potentially bio-based chemical.[6] This guide provides a detailed examination of the synthesis mechanism, reaction kinetics, and experimental protocols for the production of this compound, intended for researchers and professionals in chemical and pharmaceutical development.

Synthesis Mechanism: Fischer-Speier Esterification

The synthesis of this compound from sebacic acid and n-butanol is a classic example of a Fischer-Speier esterification reaction. This process involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the desired diester product.

The mechanism proceeds in several steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the sebacic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Attack: A molecule of n-butanol, acting as a nucleophile, attacks the activated carbonyl carbon.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated carbonyl group, yielding the monoester.

-

Second Esterification: The entire process is repeated on the second carboxylic acid group of the monoester to form the final product, this compound.

To achieve a high yield, the equilibrium of this reversible reaction must be shifted to the right. This is typically accomplished by either using an excess of one of the reactants (usually the less expensive n-butanol) or by continuously removing the water produced during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.[4]

Caption: Fischer Esterification Mechanism for DBS Synthesis.

Reaction Kinetics and Influencing Factors

The rate of this compound synthesis is influenced by several key parameters. Optimizing these factors is crucial for achieving high conversion rates in a minimal amount of time, thereby improving the economic viability of the process.

Factors Affecting Reaction Kinetics:

-

Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, the temperature is often limited by the boiling points of the reactants and the potential for side reactions. Studies have shown that temperatures between 90°C and 170°C are effective, depending on the catalyst and pressure used.[4][7][8] For instance, one study achieved a >90% yield after 60 minutes at 90°C.[4]

-

Catalyst Type and Concentration: A wide range of acid catalysts can be used. Traditional homogeneous catalysts like sulfuric acid are effective but pose challenges in terms of separation and equipment corrosion.[9] Modern heterogeneous catalysts, such as rare earth solid acids (e.g., S2O82-/ZrO2-La2O3) and phosphotungstic acid supported on activated carbon, offer advantages like easy recovery and reusability.[8][10] Ionic liquids, like triethylamine-sulfuric(VI) acid, have also been demonstrated to be highly efficient, achieving nearly 100% yield.[4][7] The catalyst concentration is also critical; for example, a 15 mol% concentration of an ionic liquid catalyst was found to be optimal in one study.[7]

-

Molar Ratio of Reactants: The stoichiometry of the reaction requires a 2:1 molar ratio of n-butanol to sebacic acid. However, to shift the equilibrium towards the product side, an excess of n-butanol is commonly used. Molar ratios of alcohol to acid ranging from 3:1 to 6:1 have been reported to be effective.[4][7][8] A study optimizing the process found a 4:1 ratio of n-butanol to sebacic acid to be ideal.[4][7]

Data on Synthesis Conditions and Outcomes

The following table summarizes quantitative data from various studies on the synthesis of this compound, highlighting the impact of different reaction conditions on the final yield or esterification rate.

| Catalyst | Molar Ratio (Butanol:Acid) | Temperature (°C) | Time (h) | Catalyst Loading | Yield / Conversion (%) | Reference |

| Triethylamine-sulfuric(VI) acid (Ionic Liquid) | 4:1 | 90 | 2 | 15 mol% | ~100 | [4][7] |

| Triethylamine-sulfuric(VI) acid (Ionic Liquid) | 6:1 | 110 | 2 | 15 mol% | ~100 | [4] |

| Rare earth solid acid (S2O82-/ZrO2-La2O3) | 3:1 | 170 | 5 | 2.5% (mass) | 97.72 | [8] |

| Phosphotungstic acid / Activated Carbon | 5:1 | 98-112 | 3 | 1.5 g (25.3% loading) | 98.1 | [10] |

| Sulfuric Acid | 10:1 (Stearic Acid) | 45 | ~6 | 0.25 (mol/mol acid) | ~80 (Stearate) | [9] |

Note: Data for sulfuric acid is for stearic acid esterification, included for general comparison of esterification kinetics.

Experimental Protocols

This section outlines a generalized experimental protocol for the synthesis, purification, and analysis of this compound, based on methodologies reported in the literature.

Materials and Apparatus

-

Reagents: Sebacic acid (98%+), n-butanol (>99%), acid catalyst (e.g., triethylamine-sulfuric(VI) acid, phosphotungstic acid, or p-toluenesulfonic acid), n-hexane, anhydrous magnesium sulfate (B86663) (MgSO4), sodium bicarbonate solution (5% w/v).

-

Apparatus: Three-neck round-bottom flask, heating mantle with magnetic stirrer, reflux condenser, Dean-Stark trap (optional, for azeotropic removal of water), thermometer, separatory funnel, rotary evaporator, and a gas chromatography (GC) system for analysis.

Synthesis and Purification Workflow

Caption: Experimental Workflow for DBS Synthesis and Analysis.

Detailed Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add sebacic acid, n-butanol (e.g., in a 4:1 molar ratio), and the chosen acid catalyst (e.g., 15 mol% ionic liquid catalyst).[4][7]

-

Esterification: Heat the mixture to the target temperature (e.g., 90°C) while stirring vigorously. Maintain the temperature for the specified reaction time (e.g., 2 hours).[4][7] Samples can be withdrawn periodically to monitor the conversion by GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Neutralization and Washing: Wash the mixture with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by several washes with deionized water until the aqueous layer is neutral (pH 7).[3]

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent. Remove the excess n-butanol and any solvent used for extraction (like n-hexane) under reduced pressure using a rotary evaporator to yield the crude this compound.[3]

-

Purification: For higher purity, the crude product can be further purified by vacuum distillation.

Analytical Methods for Reaction Monitoring

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method for monitoring the progress of the esterification and determining the final product's purity.[3][4]

Typical GC Parameters:

-

Column: A capillary column suitable for separating fatty acid esters.

-

Oven Program: An initial temperature of 70°C held for 3 minutes, followed by a ramp of 30°C/min to 240°C, held for 7 minutes.[3][4]

-

Injection: Split injection (e.g., 100:1 ratio), 1 µL injection volume.[3][4]

Under these conditions, retention times for n-butanol and this compound are distinct, allowing for quantification of reactants and products over time.[3][4]

Logical Relationships in DBS Synthesis

The successful synthesis of this compound depends on the interplay of several factors. The diagram below illustrates the logical relationships between the key experimental parameters and the desired outcomes of the reaction.

Caption: Logical Relationship of Factors Affecting DBS Synthesis.

Conclusion

The synthesis of this compound via Fischer-Speier esterification is a well-established and scalable process. The reaction mechanism is acid-catalyzed and involves a reversible equilibrium, which can be effectively manipulated to achieve high product yields. Kinetic studies reveal that the reaction rate and final conversion are highly dependent on temperature, catalyst choice, catalyst concentration, and the molar ratio of n-butanol to sebacic acid. While traditional homogeneous catalysts are effective, recent research highlights the superior performance and environmental benefits of heterogeneous solid acid catalysts and ionic liquids, which offer high yields under optimized conditions along with easier separation and potential for reuse. The detailed experimental protocols and analytical methods provided herein serve as a comprehensive guide for the efficient and controlled laboratory-scale or industrial production of high-purity this compound.

References

- 1. specialchem.com [specialchem.com]

- 2. This compound | C18H34O4 | CID 7986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound as PVC ecoplasticizer—economic synthesis and functional properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Chemical Synthesis of Sebacic Acid - ChemCeed [chemceed.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ache.org.rs [ache.org.rs]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of Dibutyl Sebacate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for dibutyl sebacate (B1225510) (DBS), a widely used plasticizer and solvent. The information presented is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for material characterization. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for DBS, along with detailed experimental protocols for data acquisition.

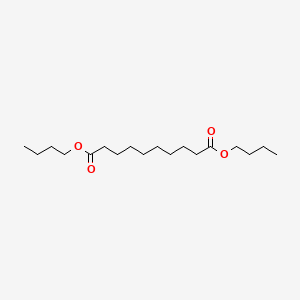

Chemical Structure

Dibutyl sebacate (IUPAC name: dibutyl decanedioate) is the diester of sebacic acid and n-butanol. Its chemical structure is shown below.[1]

Chemical Formula: C₁₈H₃₄O₄[1] Molecular Weight: 314.46 g/mol [2]

Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to the different hydrogen and carbon atoms in the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows four main groups of signals corresponding to the butyl and sebacate moieties.[1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Proton) |

| ~4.07 | Triplet | 4H | a (-O-CH₂ -) |

| ~2.29 | Triplet | 4H | d (-C(=O)-CH₂ -) |

| ~1.62 | Multiplet | 8H | b, e (-O-CH₂-CH₂ -), (-C(=O)-CH₂-CH₂ -) |

| ~1.35 | Multiplet | 8H | c, f (-CH₂ -CH₃), (-C(=O)-(CH₂)₂-CH₂ -) |

| ~0.94 | Triplet | 6H | g (-CH₃ ) |

Note: Data is referenced from a spectrum run at 90 MHz in CDCl₃.[1] Chemical shifts and multiplicities may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment (Carbon) |

| 173.82 | 4 (C=O) |

| 64.10 | 1 (-O-C H₂) |

| 34.38 | 5 (-C(=O)-C H₂) |

| 30.83 | 2 (-O-CH₂-C H₂) |

| 29.14 | 6, 7 (-C(=O)-CH₂-C H₂-C H₂) |

| 25.03 | 8 (-C(=O)-(CH₂)₃-C H₂) |

| 19.22 | 3 (-C H₂-CH₃) |

| 13.73 | 9 (-C H₃) |

Note: Data is referenced from a spectrum run at 15.09 MHz in CDCl₃.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the ester functional group and the alkyl chains.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960, ~2930, ~2860 | Strong | C-H (Alkyl) Stretching |

| ~1740 | Strong | C=O (Ester) Stretching |

| ~1170 | Strong | C-O (Ester) Stretching |

Note: Peak positions are approximate. The spectrum is typically acquired from a neat liquid film.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common technique.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 241.0 | 89.63 | [M - C₄H₉O]⁺ |

| 185.0 | 79.07 | [M - C₄H₉O₂C]⁺ |

| 143.0 | 84.31 | [C₈H₁₅O₂]⁺ |

| 57.0 | 70.09 | [C₄H₉]⁺ |

| 56.0 | 99.99 | [C₄H₈]⁺ (Base Peak) |

Note: Data is from GC-MS with Electron Ionization (EI-B).[1] The molecular ion [M]⁺ at m/z 314 is often weak or absent in EI spectra.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Sample Preparation and Acquisition

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-25 mg of this compound into a clean vial.[4]

-

For ¹³C NMR, a higher concentration is needed; weigh 20-50 mg of the sample.[5]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[5][6]

-

Gently swirl or vortex the vial to ensure the liquid is fully dissolved and the solution is homogeneous.

-

Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][7] The final liquid height in the tube should be approximately 4-5 cm.[5][6]

-

Cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[6]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or directly into the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[6]

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.[6]

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).[6]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the data.[6]

-

Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction, to obtain the final spectrum.

-

IR Spectroscopy Protocol (Neat Liquid Film)

-

Sample Preparation :

-

Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of a volatile solvent like acetone (B3395972) and let them dry completely.[8]

-

Using a pipette, place one or two drops of neat this compound onto the center of one salt plate.[8][9]

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.[8][9] Avoid applying excessive pressure to prevent cracking the plates.

-

-

Data Acquisition :

-

Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first, if required by the instrument.

-

Run the sample scan to obtain the IR spectrum of this compound.[8]

-

After analysis, clean the salt plates thoroughly with an appropriate solvent and return them to a desiccator for storage.[8]

-

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as hexane, ethyl acetate, or methanol.[10]

-

If necessary, perform a serial dilution to achieve a final concentration in the low µg/mL range to avoid saturating the detector.[10]

-

Transfer the final solution to a 2 mL autosampler vial and cap it.[10]

-

-

Data Acquisition :

-

Set the parameters for the Gas Chromatograph (GC), including the injection volume (typically 1 µL), injector temperature, oven temperature program, and column type.

-

Set the parameters for the Mass Spectrometer (MS), including the ionization mode (typically Electron Ionization at 70 eV), mass range to be scanned (e.g., m/z 40-500), and scan speed.

-

Inject the sample into the GC. The compound will travel through the GC column, separating it from the solvent and any impurities.

-

As this compound elutes from the column, it enters the MS ion source, where it is fragmented and analyzed.

-

The resulting data is a total ion chromatogram (TIC) and a mass spectrum for the corresponding chromatographic peak.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound | C18H34O4 | CID 7986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Decanedioic acid, dibutyl ester [webbook.nist.gov]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. research.reading.ac.uk [research.reading.ac.uk]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Comprehensive Technical Guide to the Physicochemical Properties of Dibutyl Sebacate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl sebacate (B1225510) (DBS), the dibutyl ester of sebacic acid, is a versatile organic compound with the chemical formula C18H34O4.[1] It is a colorless, oily liquid recognized for its efficacy as a plasticizer, solvent, and lubricating agent.[2][3] Due to its favorable safety profile, compatibility with a wide range of polymers, and excellent performance at low temperatures, DBS is extensively utilized in the pharmaceutical, medical device, and food packaging industries.[2][3][4] In pharmaceutical formulations, it is a key excipient used as a plasticizer for film coatings on tablets, beads, and granules, and in the development of controlled-release drug delivery systems.[1][2] This guide provides an in-depth overview of the core physicochemical properties of dibutyl sebacate, complete with experimental protocols and logical workflows to support its application in research and development.

Physicochemical Properties

The functional characteristics of this compound in various applications are dictated by its distinct physicochemical properties. These properties have been quantified through various standardized methods and are summarized below.

General and Physical Properties

This table outlines the fundamental identification and physical state information for this compound.

| Property | Value | Reference(s) |

| Chemical Name | Dibutyl decanedioate | [5] |

| Synonyms | Di-n-butyl sebacate, Sebacic acid dibutyl ester | [2] |

| CAS Number | 109-43-3 | [1] |

| Molecular Formula | C18H34O4 | [1] |

| Molecular Weight | 314.46 g/mol | [6] |

| Appearance | Colorless, oily liquid | [2] |

| Odor | Odorless to slight butyl odor | [2] |

Thermal and Optical Properties

The thermal stability and optical characteristics of DBS are critical for its processing and application in film coatings and other polymeric systems.

| Property | Value | Reference(s) |

| Melting Point | -10 °C | [5] |

| Boiling Point | 344.5 °C at 760 mmHg | [5] |

| 178-179 °C at 3-4 mmHg | [7][8] | |

| Flash Point | 167 - 193.33 °C (Open Cup) | [5][9] |

| Autoignition Temp. | 365 °C | [5] |

| Refractive Index | 1.441 - 1.4433 at 15-20 °C | [5][10] |

Solubility and Partitioning Behavior

Solubility and partitioning are key determinants of DBS's behavior in aqueous environments and its interaction with biological systems.

| Property | Value | Reference(s) |

| Water Solubility | 40 mg/L at 20 °C | [5] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, hexane, toluene | [8][10] |

| Octanol-Water Partition Coefficient (Log P) | 5.3 - 6.3 | [5][11] |

Other Key Physicochemical Parameters

This table includes additional parameters relevant to the handling, processing, and environmental fate of this compound.

| Property | Value | Reference(s) |

| Density | 0.936 - 0.9405 g/cm³ at 15-25 °C | [5][12][13] |

| Vapor Pressure | 4.7 x 10⁻⁶ mmHg at 25 °C | [5] |

| Vapor Density | 10.8 (Air = 1) | [5] |

| Viscosity | 7 cP at 25 °C | [11] |

| Hydrolysis Half-Life | 4.5 years at pH 7; 166 days at pH 8 | [14] |

| Saponification Value | 352 - 357 mg KOH/g | [15] |

Experimental Protocols

The determination of the physicochemical properties of this compound relies on standardized experimental procedures. Below are detailed methodologies for key analyses.

Determination of Water Solubility (OECD Guideline 105)

This protocol determines the saturation concentration of this compound in water. Given its low solubility, the flask method is appropriate.[14][16]

-

Principle : A supersaturated solution of DBS in water is prepared and allowed to equilibrate. The concentration of DBS in the aqueous phase is then determined after separating the undissolved substance.

-

Apparatus :

-

Mechanical shaker or magnetic stirrer in a thermostatically controlled water bath (20 ± 0.5 °C).

-

Centrifuge.

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).

-

-

Procedure :

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated in the thermostatically controlled bath. Preliminary tests indicate the time required to reach equilibrium.

-

After equilibration, the mixture is centrifuged to separate the excess undissolved DBS.

-

A sample of the clear aqueous supernatant is carefully removed.

-

The concentration of this compound in the sample is quantified using a suitable and validated analytical method, such as GC-MS.

-

The procedure is repeated to ensure the equilibrium has been reached and the results are consistent.

-

Determination of n-Octanol/Water Partition Coefficient (OECD Guideline 107)

This method measures the hydrophobicity of a substance, which is crucial for assessing its bioaccumulation potential.[10][12]

-

Principle : The partition coefficient (P_ow) is the ratio of the equilibrium concentrations of a substance in n-octanol and water. The shake-flask method is used for substances with a log P_ow in the range of -2 to 4, though it can be extended.[12]

-

Apparatus :

-

Separatory funnels with stoppers.

-

Mechanical shaker.

-

Centrifuge.

-

Analytical equipment (e.g., HPLC, GC).

-

-

Procedure :

-

Prepare n-octanol saturated with water and water saturated with n-octanol.

-

A stock solution of this compound is prepared in n-octanol.

-

Measured volumes of the n-octanol stock solution and saturated water are combined in a separatory funnel.

-

The funnel is shaken until equilibrium is achieved.

-

The mixture is then centrifuged to ensure complete separation of the two phases.[8]

-

The concentration of this compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique.

-

The P_ow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm (log P_ow) is then reported.

-

Determination of Flash Point (ASTM D92)

This protocol determines the lowest temperature at which vapors of the substance will ignite momentarily upon application of an ignition source.[17][18]

-

Principle : The Cleveland Open Cup (COC) method involves heating the sample in an open cup at a constant rate. A small test flame is passed across the surface of the liquid at regular intervals. The flash point is the temperature at which a flash appears at any point on the surface of the substance.[17]

-

Apparatus :

-

Cleveland Open Cup apparatus, consisting of a brass test cup, heating plate, test flame applicator, and thermometer.

-

-

Procedure :

-

The test cup is filled with this compound to the specified level.

-

The sample is heated at a steady rate (5 to 6 °C per minute).[18]

-

The test flame is applied across the center of the cup at specified temperature intervals.

-

The temperature of the sample is recorded at the instant a flash appears across the surface of the liquid. This temperature is the observed flash point.

-

The observed flash point is corrected for barometric pressure.

-

Abiotic Hydrolysis as a Function of pH (OECD Guideline 111)

This test evaluates the hydrolytic degradation of a substance in water at different pH levels.[19][20]

-

Principle : Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) are treated with the test substance and incubated in the dark at a constant temperature. The concentration of the substance is measured over time to determine the rate of hydrolysis.[20]

-

Apparatus :

-

Sterile glass flasks or tubes with stoppers.

-

Thermostatically controlled incubator or water bath.

-

pH meter.

-

Analytical equipment (e.g., HPLC, GC) for quantification.

-

-

Procedure :

-

A preliminary test is conducted at 50 °C for 5 days to estimate the rate of hydrolysis. If significant degradation occurs, a main study is performed at lower temperatures.[21]

-

For the main study, sterile buffer solutions at pH 4, 7, and 9 are prepared.

-

This compound is added to the buffer solutions at a concentration not exceeding half its water solubility.[20]

-

The solutions are incubated in the dark at a constant temperature.

-

Samples are taken at appropriate time intervals and analyzed for the concentration of this compound.

-

The rate constants of hydrolysis and the half-life at each pH are calculated from the decline in concentration over time.

-

Logical and Experimental Workflows

Visualizing the synthesis and application pathways of this compound provides a clear framework for understanding its lifecycle from production to end-use.

Caption: Synthesis and purification workflow for this compound.

Caption: Key application areas of this compound.

Conclusion

This compound is a well-characterized excipient with a robust profile of physicochemical properties that make it suitable for a wide array of applications, particularly in the pharmaceutical industry. Its low toxicity, high compatibility with polymers, and effectiveness as a plasticizer are well-documented.[14][22] This guide provides essential data and standardized methodologies to assist researchers and drug development professionals in effectively utilizing this compound in their formulations and research endeavors. A thorough understanding of these properties is fundamental to predicting its behavior, ensuring formulation stability, and meeting regulatory requirements.

References

- 1. drugs.com [drugs.com]

- 2. This compound(DBS) - Ataman Kimya [atamanchemicals.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (DBS) distributors, manufacturers, exporters, and suppliers in India | Vizag Chemicals [vizagchemical.com]

- 5. filab.fr [filab.fr]

- 6. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 9. oecd.org [oecd.org]

- 10. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 12. oecd.org [oecd.org]

- 13. ntv.ifmo.ru [ntv.ifmo.ru]

- 14. oecd.org [oecd.org]

- 15. acri.gov.tw [acri.gov.tw]

- 16. laboratuar.com [laboratuar.com]

- 17. precisionlubrication.com [precisionlubrication.com]

- 18. matestlabs.com [matestlabs.com]

- 19. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 20. oecd.org [oecd.org]

- 21. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 22. store.astm.org [store.astm.org]

A Comprehensive Technical Guide to the Solubility of Dibutyl Sebacate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of dibutyl sebacate (B1225510) (DBS) in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles qualitative solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a visual representation of the experimental workflow.

Executive Summary

Qualitative Solubility of Dibutyl Sebacate

This compound is a colorless, oily liquid that is practically insoluble in water.[4][5][6][7] However, it exhibits good solubility and miscibility with a wide range of organic solvents. This property is fundamental to its application as a plasticizer and solvent in various formulations.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Family | Solvent | Solubility |

| Alcohols | Ethanol | Soluble[1][5] |

| Methanol | Soluble[8] | |

| Ketones | Acetone | Soluble[1][5] |

| Ethers | Diethyl Ether | Soluble[4][9] |

| Aromatic Hydrocarbons | Benzene | Soluble[1] |

| Toluene | Soluble[5] | |

| Aliphatic Hydrocarbons | Hexane | Soluble[10] |

| Esters | Ethyl Acetate | Soluble[4] |

| Halogenated Hydrocarbons | Carbon Tetrachloride | Soluble[9] |

| Glycols | Propylene Glycol | Poorly Soluble[6][11] |

Quantitative Solubility Data

Despite extensive searches of chemical databases and scientific literature, specific quantitative solubility data for this compound in the aforementioned organic solvents (e.g., in g/100 mL or mol/L at specified temperatures) could not be located. The available information consistently indicates that DBS is "soluble" or "miscible" without providing precise numerical values. This suggests that for many practical applications, DBS is considered to be freely soluble in these common organic solvents. For research and development purposes requiring precise concentrations, experimental determination of solubility is necessary.

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent. This protocol is based on the isothermal equilibrium method, a standard procedure for solubility measurement.

4.1 Materials and Equipment

-

This compound (high purity)

-

Selected Organic Solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Temperature probe (calibrated)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a validated HPLC method

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Vials with airtight seals

4.2 Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in several sealed vials. The excess solute should be clearly visible.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of DBS in the solvent remains constant.

-

Phase Separation: After equilibration, allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved DBS to settle. Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully extract a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to prevent any undissolved solute from being included in the sample. Dilute the sample to a known volume with the same organic solvent.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as GC-FID. A calibration curve should be prepared using standard solutions of known DBS concentrations in the same solvent.

-

Calculation: The solubility (S) of this compound in the solvent at the experimental temperature is calculated using the following formula:

S ( g/100 mL) = (C × V_flask × DF) / V_sample × 100

Where:

-

C = Concentration of DBS in the analyzed sample (from the calibration curve) in g/mL

-

V_flask = Volume of the volumetric flask used for dilution in mL

-

DF = Dilution factor

-

V_sample = Volume of the supernatant sample taken in mL

-

4.3 Data Reporting

The solubility of this compound should be reported in appropriate units (e.g., g/100 mL, mg/mL, or mol/L) along with the corresponding temperature. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Conclusion

This compound is readily soluble in a wide array of organic solvents, a characteristic that underpins its utility in pharmaceutical and other industries. While quantitative solubility data is not widely published, this guide provides a robust experimental protocol for its determination. The presented workflow and qualitative data serve as a valuable resource for scientists and researchers engaged in formulation development and other applications involving this compound. The lack of publicly available quantitative data highlights the necessity for experimental determination to meet the precise requirements of advanced research and drug development.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. specialchem.com [specialchem.com]

- 4. This compound | C18H34O4 | CID 7986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (DBS) Manufacturers Suppliers China | CAS 109-43-3 | Integratechem [integratechem.com]

- 6. This compound | 109-43-3 [chemicalbook.com]

- 7. eastharbourgroup.com [eastharbourgroup.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. chembk.com [chembk.com]

- 11. Dibutylsebacat | 109-43-3 [m.chemicalbook.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Dibutyl Sebacate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting and boiling points of dibutyl sebacate (B1225510), a widely used plasticizer and solvent in the pharmaceutical and other industries. This document outlines the precise physical constants, details the experimental methodologies for their determination, and presents a logical workflow for these analytical procedures.

Core Physicochemical Data of Dibutyl Sebacate

This compound is a colorless, oily liquid with a variety of industrial and scientific applications. Accurate knowledge of its physical properties, such as its melting and boiling points, is crucial for its proper use and for the development of new formulations.

Quantitative Data Summary

The melting and boiling points of this compound have been determined by various analytical methods. The data presented below is a compilation from multiple sources, providing a reliable range for these physical constants.

| Physical Property | Value | Conditions |

| Melting Point | -10 °C | 760.00 mm Hg |

| Boiling Point | 344.5 - 349.0 °C | 760.00 mm Hg |

| 211.0 - 212.0 °C | 11.00 mm Hg | |

| 178 - 179 °C | 3 mm Hg |

Experimental Protocols for Determination of Melting and Boiling Points

The accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail the standard experimental procedures for ascertaining these properties for a substance like this compound.

Melting Point Determination: Capillary Method (ASTM E324)

The melting point of a crystalline solid can be determined with high precision using the capillary tube method, as standardized by ASTM E324.[1][2] This technique relies on the visual observation of the phase transition from solid to liquid as the substance is heated.

Methodology:

-

Sample Preparation: A small amount of the crystalline substance is introduced into a thin-walled capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube, adjacent to a calibrated thermometer.[3]

-

Heating: The sample is heated at a slow, controlled rate.

-

Observation: The temperatures at which the first droplet of liquid appears (the initial melting point) and at which the entire solid mass turns into a clear liquid (the final melting point) are recorded.[3] A narrow melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[3]

Boiling Point Determination

Several methods are available for the determination of the boiling point of a liquid. The choice of method often depends on the quantity of the substance available and the required precision.

1. Capillary Method (Thiele Tube):

This micro-method is suitable for small sample volumes.[4][5]

Methodology:

-

Sample Preparation: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[5]

-

Heating and Observation: The apparatus is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary tube.[4] The heat source is then removed.

-

Data Recording: The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[4][5]

2. Simple Distillation:

For larger quantities of liquid, a simple distillation provides an accurate measure of the boiling point.[5][6]

Methodology:

-

Apparatus Setup: A distillation flask is filled with the liquid (at least 5 mL) and a few boiling chips.[5] A condenser and a collection flask are attached. A thermometer is positioned so that its bulb is just below the side arm of the distillation flask.

-

Heating: The liquid is heated to its boiling point.

-

Data Recording: The temperature at which the vapor temperature remains constant during the distillation process is recorded as the boiling point.[6]

Logical Workflow for Physicochemical Analysis

The following diagram illustrates the general workflow for the determination of the melting and boiling points of a chemical substance.

Caption: General workflow for determining the melting and boiling points.

References

An In-Depth Technical Guide to the Refractive Index of Dibutyl Sebacate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the refractive index of dibutyl sebacate (B1225510), a crucial physical property for its application as a plasticizer and solvent in the pharmaceutical and materials science industries. This document details the available data, experimental protocols for measurement, and the theoretical underpinnings of its optical properties.

Quantitative Data on the Refractive Index of Dibutyl Sebacate

The refractive index of a material is a dimensionless number that describes how fast light travels through the material. It is a critical parameter for quality control, purity assessment, and formulation development. The refractive index is dependent on both temperature and the wavelength of light.

The following table summarizes the reported refractive index values for this compound at various temperatures, primarily measured at the sodium D-line (approximately 589 nm).

| Temperature (°C) | Refractive Index (nD) | Reference(s) |

| 15 | 1.4433 | [1] |

| 20 | 1.441 | [2][3] |

| 20 | 1.4410 - 1.4420 | [4] |

| 20 | 1.439 - 1.443 | |

| 25 | 1.4385 - 1.4405 |

Note: The notation nD refers to the refractive index measured using the D-line of a sodium lamp.

Wavelength Dependence of the Refractive Index

However, the relationship between refractive index and wavelength can be described by empirical relationships such as the Cauchy equation:

n(λ) = A + B/λ²

Where:

-

n(λ) is the refractive index at a given wavelength λ.

-

A and B are the Cauchy constants, which are characteristic of the substance.

A detailed experimental protocol for determining these constants is provided in the subsequent section.

Experimental Protocols for Refractive Index Measurement

The most common and accessible method for measuring the refractive index of liquids like this compound is through the use of an Abbe refractometer.

3.1. Principle of the Abbe Refractometer

The Abbe refractometer operates on the principle of total internal reflection. A thin film of the liquid sample is placed between two prisms—an illuminating prism and a refracting prism. Light is passed through the illuminating prism, and the critical angle of total internal reflection at the interface between the refracting prism and the sample is measured. This critical angle is directly related to the refractive index of the sample.

3.2. Detailed Methodology for Refractive Index Measurement

The following is a step-by-step protocol for the accurate measurement of the refractive index of this compound using a standard Abbe refractometer:

3.2.1. Instrument Preparation and Calibration

-

Cleaning: Ensure the illuminating and refracting prisms are meticulously clean. Use a soft lens tissue moistened with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to wipe the prism surfaces, followed by a dry, clean lens tissue.

-

Temperature Control: Turn on the circulating water bath connected to the refractometer and set it to the desired measurement temperature (e.g., 20°C or 25°C). Allow sufficient time for the prisms to reach thermal equilibrium.

-

Calibration: Calibrate the instrument using a standard with a known refractive index, typically distilled water (n_D at 20°C = 1.3330). Apply a few drops of distilled water to the prism, close it, and adjust the instrument to read the correct value.

3.2.2. Sample Measurement

-

Sample Application: Place a few drops of this compound onto the surface of the refracting prism.

-

Prism Closure: Gently close the illuminating prism to spread the liquid into a thin, uniform film. Ensure no air bubbles are trapped.

-

Observation: Look through the eyepiece and adjust the light source for optimal illumination.

-

Focusing: Rotate the coarse adjustment knob until the light and dark fields are visible in the eyepiece.

-

Dispersion Correction: If a colored band is visible at the borderline of the light and dark fields, adjust the chromatic dispersion compensator until a sharp, black-and-white borderline is obtained.

-

Measurement: Align the borderline precisely with the center of the crosshairs using the fine adjustment knob.

-

Reading: Read the refractive index value from the instrument's scale. Most modern instruments provide a digital readout.

-

Replicates: Perform at least three independent measurements and report the average value.

-

Cleaning: After the measurement, thoroughly clean the prisms as described in the preparation step.

3.3. Methodology for Determining Wavelength Dependence (Cauchy Constants)

To determine the Cauchy constants (A and B) for this compound, a multi-wavelength Abbe refractometer or a spectrometer with a goniometer and a hollow prism is required.

-

Instrumentation: Utilize a refractometer equipped with multiple wavelength sources or filters (e.g., 436 nm, 486 nm, 546 nm, 589 nm, 656 nm).

-

Measurement: Following the protocol outlined in section 3.2, measure the refractive index of this compound at each of the available wavelengths, ensuring constant temperature.

-

Data Analysis:

-

For each measurement, calculate 1/λ².

-

Plot the measured refractive index (n) on the y-axis against 1/λ² on the x-axis.

-

Perform a linear regression on the plotted data.

-

The y-intercept of the regression line will be the Cauchy constant A, and the slope of the line will be the Cauchy constant B.

-

Visualizations

4.1. Experimental Workflow for Refractive Index Measurement

Caption: Experimental workflow for measuring the refractive index.

4.2. Factors Influencing Refractive Index

Caption: Relationship between refractive index and key variables.

References

An In-depth Technical Guide to the Chemical Compatibility of Dibutyl Sebacate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of dibutyl sebacate (B1225510) (DBS), a widely used plasticizer and solvent. The information herein is intended to assist researchers, scientists, and drug development professionals in material selection and experimental design where DBS is a component. This document summarizes available data on the interaction of DBS with various polymers and metals, outlines standard experimental protocols for compatibility testing, and presents logical workflows for material assessment.

Introduction to Dibutyl Sebacate

This compound (DBS) is a colorless, oily liquid, the dibutyl ester of sebacic acid. It is frequently employed as a plasticizer for a variety of polymers, including polyvinyl chloride (PVC), and in synthetic rubber formulations.[1][2] Its utility is significant in applications requiring flexibility at low temperatures.[3] DBS is also found in pharmaceutical preparations, such as film coatings for tablets, and in food contact materials, underscoring its broad applicability and favorable safety profile.[3] Understanding its compatibility with other materials is crucial for ensuring the stability, efficacy, and safety of end products.

Chemical Compatibility Data

The following tables summarize the known compatibility of this compound with a range of elastomers, plastics, and metals. The data is compiled from various industry sources and should be used as a guide. It is strongly recommended to perform specific testing under end-use conditions to confirm compatibility for critical applications.

Elastomers

The compatibility of elastomers with this compound is often evaluated based on their resistance to swelling and degradation of mechanical properties.

| Elastomer Material | Compatibility Rating |

| Butyl (IIR) | B - Good[4][5] |

| Ethylene Propylene Diene Monomer (EPDM) | B - Good[4] |

| Natural Rubber (NR) | U - Unsatisfactory[4] |

| Neoprene (CR) | U - Unsatisfactory |

| Nitrile (Buna-N, NBR) | U - Unsatisfactory[4] |

| Polysulfide | B - Good[4] |

| Polyurethane (AU/EU) | B - Good[4] |

| Silicone | B - Good[4] |

| Styrene-Butadiene Rubber (SBR) | U - Unsatisfactory[4] |

| Fluorosilicone | B - Good[4] |

| Fluoroelastomers (FKM/Viton®) | B - Good[4] |

Rating Key:

-

A - Excellent: No significant effect.

-

B - Good: Minor to moderate effect.

-

C - Fair: Moderate to severe effect, not recommended for continuous use.

-

U - Unsatisfactory: Severe effect, not recommended.

Plastics

This compound is a well-known plasticizer for many plastics, indicating a high degree of compatibility. However, in other contexts, it may act as a solvent or cause undesirable changes in properties.

| Plastic Material | Compatibility at 23°C (73°F) | Compatibility at 60°C (140°F) |

| Polyvinyl Chloride (PVC) | R - Generally Resistant[6] | N - Not Resistant[6] |

| Chlorinated Polyvinyl Chloride (CPVC) | C - Fair[7] | C - Fair[7] |

Rating Key:

-

R/A - Recommended/Generally Resistant: Little or no effect.

-

C/L - Fair/Limited: Some effect, suitability depends on the application.

-

N/U - Not Recommended/Unsatisfactory: Significant adverse effect.

A study on DBS-plasticized PVC revealed minimal plasticizer migration (12.78% after 28 days), a high extension of 350%, a breaking stress of 15.7 MPa, and a Shore A hardness of 80.2.[2]

Metals

Information on the direct corrosive effects of pure this compound on metals is limited, as it is a non-aqueous organic compound. However, its presence in formulations can influence the overall corrosive nature of the mixture. Sebacates, in general, have been investigated as corrosion inhibitors for steel.[1]

Experimental Protocols for Compatibility Testing

Standardized testing is essential for accurately determining the chemical compatibility of materials with this compound. The following outlines a general experimental protocol based on the principles of ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents." This methodology can be adapted for elastomers as well.

Objective

To quantify the effect of this compound on the physical and mechanical properties of a given material through immersion testing.

Materials and Equipment

-

Test specimens of the material (e.g., tensile bars, disks).

-

This compound, analytical grade.

-

Immersion vessels with sealable lids.

-

Analytical balance (accurate to 0.1 mg).

-

Calipers or other dimensional measurement tools.

-

Mechanical testing apparatus (e.g., tensile tester, durometer).

-

Environmental chamber or oven for temperature control.

-

Fume hood.

Procedure

-

Initial Specimen Characterization:

-

Condition the test specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.

-

Measure and record the initial weight, dimensions (length, width, thickness), and mechanical properties (e.g., tensile strength, elongation at break, hardness) of at least three specimens per material.

-

-

Immersion:

-

Place the characterized specimens in an immersion vessel.

-

Add a sufficient volume of this compound to fully immerse the specimens, ensuring no contact between them.

-

Seal the vessel to prevent evaporation.

-

Place the sealed vessel in an environmental chamber or oven at the desired test temperature for a specified duration (e.g., 24, 72, 168 hours).

-

-

Post-Immersion Analysis:

-